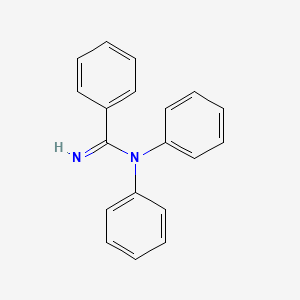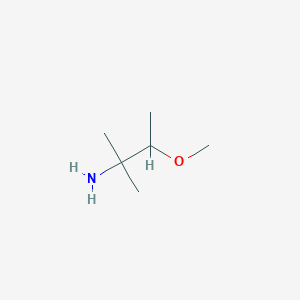
2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C23H16N4OQuinoxalines and their derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities .
Vorbereitungsmethoden
The synthesis of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminophenazine with appropriate aldehydes or ketones under acidic conditions. The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in quinoxaline-2,3-diones, while reduction yields dihydroquinoxalines .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activity, making it a candidate for the development of new antimicrobial and anticancer agents.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating infections and cancer.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival of pathogens or cancer cells. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the pathways through which it exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 7-Methoxyquinoxaline
- 2,3-Dimethylquinoxaline
What sets 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group at the 7-position enhances its solubility and bioavailability compared to other quinoxaline derivatives .
Eigenschaften
CAS-Nummer |
18216-57-4 |
|---|---|
Molekularformel |
C23H16N4O |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI-Schlüssel |
AJOVIMZKUNCJGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)

![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)





